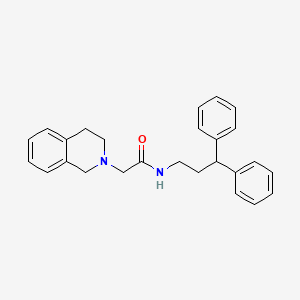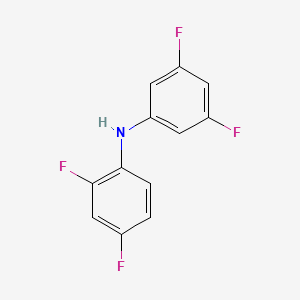![molecular formula C20H23NOS B14229720 S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate CAS No. 571148-37-3](/img/structure/B14229720.png)
S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate: is a complex organic compound characterized by its unique structural features This compound contains a thioester functional group, which is known for its reactivity and versatility in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate through the reaction of pyrrolidine with a suitable electrophile, such as benzyl chloride, under basic conditions.
Coupling with Diphenylacetaldehyde: The pyrrolidinyl intermediate is then coupled with diphenylacetaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the desired diphenylpyrrolidinyl intermediate.
Thioester Formation: The final step involves the reaction of the diphenylpyrrolidinyl intermediate with ethanethiol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The thioester group in S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
Chemistry: S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving thioester intermediates. It may also serve as a model compound for studying the interactions of thioesters with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or modulators. Its potential therapeutic applications are being explored in various preclinical studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidinyl groups may contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- S-[(1R,2S)-1,2-Diphenyl-2-(morpholin-1-yl)ethyl] ethanethioate
- S-[(1R,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethyl] ethanethioate
- S-[(1R,2S)-1,2-Diphenyl-2-(azepan-1-yl)ethyl] ethanethioate
Comparison: Compared to its analogs, S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate exhibits unique reactivity due to the presence of the pyrrolidinyl group. This group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets. The compound’s distinct structural features make it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
571148-37-3 |
|---|---|
分子式 |
C20H23NOS |
分子量 |
325.5 g/mol |
IUPAC 名称 |
S-[(1R,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl] ethanethioate |
InChI |
InChI=1S/C20H23NOS/c1-16(22)23-20(18-12-6-3-7-13-18)19(21-14-8-9-15-21)17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-15H2,1H3/t19-,20+/m0/s1 |
InChI 键 |
ZRISUVWHOKJOTB-VQTJNVASSA-N |
手性 SMILES |
CC(=O)S[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3 |
规范 SMILES |
CC(=O)SC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
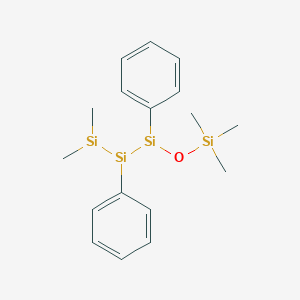


![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
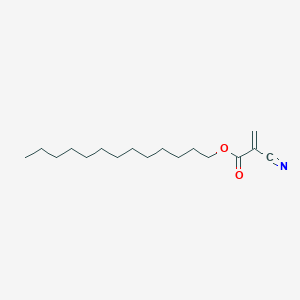
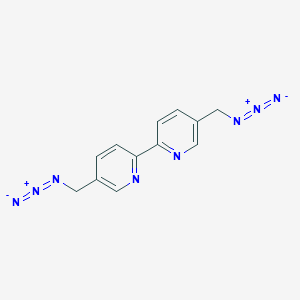
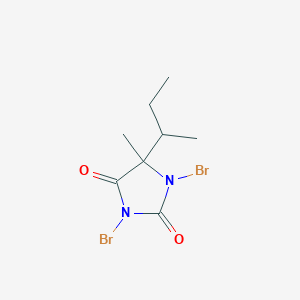
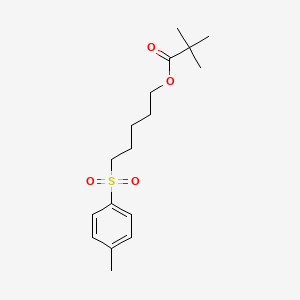
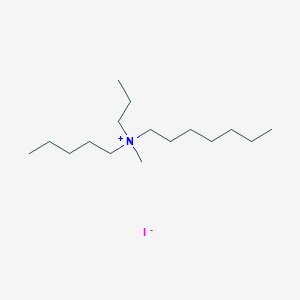
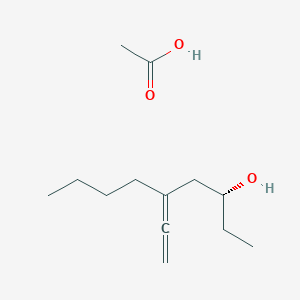
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
